((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
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Overview
Description
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: is a chiral compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor, such as a protected tetrahydropyran derivative.
Reduction: The precursor undergoes reduction to introduce the hydroxyl group at the 3-position.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
- (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate
- [(1S,3S,4R)-3-ethyl-4-methylcyclohexyl]methanol
Uniqueness
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and biological properties. Its chiral centers contribute to its specificity in interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[(3S,4R)-4-aminooxan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPDMSEEPOHOV-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903831-85-5 |
Source
|
Record name | rac-[(3R,4S)-4-aminooxan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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